High Antimicrobial Activity of O-Benzyl-D-Ser4,4′-Gramicidin S Analog Contrasts with Inactivity of Unprotected D-Ser4,4′ Analog
In a direct head-to-head comparison, a gramicidin S (GS) analog containing O-benzyl-D-serine at positions 4 and 4′ ([O-benzyl-D-Ser4,4′]-GS) exhibited antimicrobial activity equivalent to the highly potent natural GS peptide. In stark contrast, the analog with unprotected D-serine ([D-Ser4,4′]-GS) showed significantly low activity in the same microbial assays [1]. This demonstrates the critical, non-obvious role of the O-benzyl group in preserving the bioactivity of this cyclic decapeptide, where the free hydroxyl group is detrimental.
| Evidence Dimension | Antimicrobial activity (relative to natural Gramicidin S) |
|---|---|
| Target Compound Data | High antimicrobial activity (equivalent to natural Gramicidin S) |
| Comparator Or Baseline | [D-Ser4,4′]-Gramicidin S (unprotected D-serine analog) |
| Quantified Difference | Significant activity loss (Target retained high activity; Comparator showed low activity) |
| Conditions | Microbial assays against standard test organisms (e.g., Staphylococcus aureus) |
Why This Matters
This evidence proves that the benzyl protecting group is not a simple inert group but a crucial functional element for achieving high antimicrobial activity in this peptide scaffold, directly informing the selection of O-benzyl-D-serine over D-serine for analogous SAR studies.
- [1] Ando, S., Aoyagi, H., Waki, M., Kato, T., & Izumiya, N. (1983). Studies of peptide antibiotics. XLIII. Syntheses of gramicidin S analogs containing D-serine or dehydroalanine in place of D-phenylalanine and asymmetric hydrogenation of the dehydroalanine residue. International Journal of Peptide and Protein Research, 21(3), 313-321. View Source
